molecular formula C17H16N4O5S B5992582 2-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE

2-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE

Cat. No.: B5992582
M. Wt: 388.4 g/mol
InChI Key: ZKDFDAVDWZNNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Nitrobenzenesulfonyl)piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring system substituted with a piperazine moiety, which is further functionalized with a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, which can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives. The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine and appropriate sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]ethanol
  • 2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]pyrimidine
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

Compared to similar compounds, 2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]-1,3-benzoxazole is unique due to its benzoxazole core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c22-21(23)14-6-2-4-8-16(14)27(24,25)20-11-9-19(10-12-20)17-18-13-5-1-3-7-15(13)26-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDFDAVDWZNNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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